molecular formula C13H13F4N5O3S2 B131619 Bencarbazone CAS No. 173980-17-1

Bencarbazone

Cat. No.: B131619
CAS No.: 173980-17-1
M. Wt: 427.4 g/mol
InChI Key: LVKBXDHACCFCTA-UHFFFAOYSA-N
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Description

Bencarbazone (CAS 173980-17-1) is a triazolone-class herbicide with the chemical formula C₁₃H₁₃F₄N₅O₃S₂ and a molecular weight of 427.40 . It acts as a protoporphyrinogen-IX oxidase (Protox) inhibitor, disrupting chlorophyll biosynthesis in target weeds. Absorbed through roots and foliage, it is translocated to meristematic tissues, making it effective for post-emergent control of broadleaf weeds in cereals, sugarcane, and corn . Synthesized via a multi-step process involving halogen exchange, sulfonamide formation, and cyclization, this compound incorporates sulfonamide and fluorine groups, enhancing its herbicidal activity . Toxicity studies classify it as low acute toxicity (LD₅₀ > 1000 mg/kg), distinguishing it from more hazardous agrochemicals . Patented by Bayer in 1995, it remains a key player in integrated weed management .

Chemical Reactions Analysis

Bencarbazone undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bencarbazone has a wide range of scientific research applications, including:

Mechanism of Action

Bencarbazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light exposure, causing cellular damage and ultimately plant death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bencarbazone belongs to the N-phenylcyclohydrazide herbicides and shares structural and functional similarities with other Protox inhibitors. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Herbicides

Compound Chemical Class Mode of Action Key Applications Toxicity (LD₅₀, mg/kg) Patent Holder
This compound Triazolone Protox inhibitor Cereals, sugarcane, corn >1000 Bayer
Saflufenacil Pyrimidinedione Protox inhibitor Broad-spectrum weeds in soybeans, cereals >5000 BASF
Carfentrazone-ethyl Triazolinone Protox inhibitor Broadleaf weeds in rice, turf 5143 (oral) FMC Corporation
Sulfentrazone Triazolinone Protox inhibitor Soybeans, sugarcane, invasive weeds >5000 FMC Corporation
Oxadiargyl Diphenyl ether Protox inhibitor Rice, vegetables, orchards 4300 Syngenta

Key Similarities

Mode of Action : All compounds inhibit Protox, leading to oxidative membrane damage in plants .

Structural Features : this compound, Saflufenacil, and Sulfentrazone contain fluorine and sulfonamide groups , enhancing binding affinity to target enzymes .

Applications : Primarily target broadleaf weeds in row crops, though Saflufenacil and Oxadiargyl have broader soil residual activity .

Key Differences

Chemical Class : this compound (triazolone) differs from Saflufenacil (pyrimidinedione) and Oxadiargyl (diphenyl ether), impacting solubility and environmental persistence .

Toxicity : this compound exhibits lower acute toxicity compared to Chlorothalonil (LD₅₀ = 268.5 mg/kg) and Chlorpyrifos (LD₅₀ = 129 mg/kg) .

Patent Landscape : this compound is patented by Bayer, while Sulfentrazone and Carfentrazone-ethyl are associated with FMC Corporation .

Research Findings

  • Efficacy : this compound shows superior rainfastness compared to Carfentrazone-ethyl due to its systemic translocation .
  • Synergy : Combinations with safeners like Cyprosulfamide enhance crop tolerance without reducing herbicidal activity .
  • Environmental Impact : this compound’s low soil mobility reduces groundwater contamination risks, unlike Oxadiazon, which has higher persistence .

Biological Activity

Bencarbazone is a synthetic thiocarboxamide herbicide primarily employed for the post-emergent control of broad-leaved weeds in various crops, including corn, cereals, and sugar cane. Its biological activity is primarily linked to its mechanism of action as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis. This article delves into the compound's biological activity, including its mechanisms, effects on different biological systems, and implications for agricultural practices.

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (EC 1.3.3.4). This inhibition disrupts the biosynthesis of tetrapyrrole compounds, leading to the accumulation of toxic intermediates in plants, which ultimately results in plant death. The specific biochemical pathways affected include:

  • Chlorophyll Biosynthesis : The inhibition of PPO leads to reduced chlorophyll production, affecting photosynthesis.
  • Heme Production : Disruption in heme synthesis can interfere with various metabolic processes in plants.

The compound's action is particularly effective against broad-leaved weeds that have already emerged, making it a valuable tool for farmers seeking to manage weed populations without harming crops.

This compound exhibits moderate aqueous solubility and low mammalian toxicity, suggesting a favorable safety profile for agricultural use. Its low toxicity implies that it is unlikely to bioaccumulate in non-target organisms, which is a significant consideration in herbicide development.

PropertyDescription
Chemical StructureThiocarboxamide
SolubilityModerate aqueous solubility
ToxicityLow mammalian toxicity
Mode of ActionInhibition of protoporphyrinogen oxidase

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in controlling various weed species. For instance, studies conducted on its application in corn fields showed significant reductions in weed biomass compared to untreated controls.

  • Field Trials : In a series of field trials, this compound was applied at various concentrations to assess its efficacy against common broad-leaved weeds. Results indicated that higher concentrations resulted in increased weed control efficacy without adversely affecting crop yield.
  • Physiological Profiling : Physiological assessments indicated that this compound not only inhibited weed growth but also demonstrated minimal impact on beneficial soil microorganisms, highlighting its selective herbicidal properties.
  • Resistance Management : As herbicide resistance becomes a growing concern in agriculture, studies have explored the potential for this compound to be integrated into resistance management programs due to its unique mode of action compared to other herbicides.

Environmental Considerations

The environmental impact of this compound has been another area of research focus. While it is effective against target weeds, concerns regarding runoff and its effects on non-target species remain pertinent:

  • Runoff Potential : Studies suggest that this compound has a moderate risk of runoff into water bodies following application, necessitating careful management practices to mitigate environmental risks.
  • Impact on Non-target Organisms : Research indicates that while this compound is effective against target weeds, its low toxicity profile suggests limited risks to non-target plants and animals under recommended usage conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bencarbazone, and how can researchers optimize reaction conditions for purity and yield?

  • Methodological Guidance : Begin with nitroaromatic precursors (e.g., 4,6-dichloro-1,3-dinitrobenzene) and employ controlled cyclization under inert atmospheres. Monitor reaction progress via HPLC to identify intermediates and byproducts . Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions. Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and mass spectrometry, with purity confirmed via HPLC (>95%) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to prevent inhalation of dust or vapors. Store in airtight containers away from light and moisture to prevent degradation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Key Methods :

  • Solubility : Perform phase-solubility studies in water, DMSO, and ethanol at 25°C.
  • Stability : Conduct accelerated stability testing (40°C/75% RH) over 30 days, analyzing degradation products via LC-MS .
  • Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Contradiction Analysis Framework :

Compare Experimental Conditions : Assess differences in solvent systems (e.g., aqueous vs. organic), concentrations, and assay protocols (e.g., cell lines, incubation times).

Validate Assay Reproducibility : Replicate studies using standardized controls (e.g., positive/negative controls for enzyme inhibition).

Principal Contradiction Identification : Determine if discrepancies arise from methodological variability (e.g., spectrophotometric vs. fluorometric detection) or intrinsic compound behavior (e.g., pH-dependent solubility) .

Q. What strategies can elucidate this compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways post-treatment.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • In Vivo Validation : Conduct dose-response studies in model organisms (e.g., zebrafish embryos) to correlate molecular targets with phenotypic outcomes .

Q. How can researchers assess this compound’s environmental persistence and ecotoxicological impact?

  • Methodology :

  • Degradation Studies : Expose this compound to UV light and microbial consortia (e.g., soil samples), quantifying half-life via LC-UV.
  • Ecotoxicology Assays : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) to estimate EC50 values. Compare results to regulatory thresholds (e.g., OECD guidelines) .

Q. Data Integrity and Reproducibility

Q. What steps ensure reproducibility of this compound experiments across laboratories?

  • Best Practices :

  • Detailed Protocols : Document reaction stoichiometry, purification steps (e.g., column chromatography gradients), and instrument calibration data.
  • Raw Data Archiving : Share HPLC chromatograms, NMR spectra, and statistical analyses (e.g., ANOVA tables) as supplementary materials.
  • Collaborative Validation : Use inter-laboratory studies to benchmark results, addressing variables like reagent lot variability .

Q. How should researchers address non-reproducible results in this compound studies?

  • Troubleshooting Checklist :

Audit Equipment : Confirm spectrometer calibration and column performance.

Verify Reagent Purity : Test solvents for contaminants (e.g., peroxide levels in ethers).

Statistical Re-Evaluation : Apply robust statistical tests (e.g., Grubbs’ test for outliers) and increase sample sizes to reduce Type I/II errors .

Properties

IUPAC Name

2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBXDHACCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057998
Record name Bencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173980-17-1
Record name Bencarbazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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